4-Ethyl-2-(propan-2-yloxy)aniline
Description
4-Ethyl-2-(propan-2-yloxy)aniline is an aromatic amine derivative with a molecular formula of C₁₁H₁₇NO. Its structure features an ethyl group at the para position (C4) and an isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2) of the aniline ring (Figure 1). This substitution pattern confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8H,4,12H2,1-3H3 |
InChI Key |
ZRVUAIQQAFQUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-ethylphenol with isopropyl bromide in the presence of a base to form 4-ethyl-2-(propan-2-yloxy)phenol. This intermediate is then subjected to nitration followed by reduction to yield 4-Ethyl-2-(propan-2-yloxy)aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Electronic Effects : The ethyl group is a weak electron-donating substituent, while the isopropoxy group provides steric bulk and moderate electron donation via the oxygen atom. Together, they activate the aromatic ring toward electrophilic substitution reactions.
- Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) due to the polarizable amine and ether groups.
- Synthetic Utility : Serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its reactive amine group and tunable substituents.
Comparison with Structurally Similar Compounds
The chemical and biological properties of 4-Ethyl-2-(propan-2-yloxy)aniline are best understood through comparison with analogs differing in substituent type, position, or electronic character. Below is a detailed analysis (Table 1) and discussion of key findings.
Table 1: Structural and Functional Comparison of Selected Aniline Derivatives
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Source |
|---|---|---|---|---|
| 4-Ethyl-2-(propan-2-yloxy)aniline | 4-Ethyl, 2-isopropoxy | C₁₁H₁₇NO | Intermediate in drug synthesis; moderate steric hindrance enhances selectivity in reactions. | |
| 4-Ethylaniline | 4-Ethyl | C₈H₁₁N | Simpler structure; higher reactivity in electrophilic substitution due to unhindered ring. | |
| 4-Ethyl-2-(trifluoromethoxy)aniline | 4-Ethyl, 2-CF₃O | C₉H₁₀F₃NO | Trifluoromethoxy group increases lipophilicity and metabolic stability; used in agrochemicals. | |
| 4-Methylaniline | 4-Methyl | C₇H₉N | Higher solubility in water; common precursor in dye manufacturing. | |
| 4-(2-Phenylethoxy)aniline | 4-Phenylethoxy | C₁₄H₁₅NO | Enhanced π-π stacking interactions; potential in polymer chemistry. | |
| 4-Ethyl-2-(trifluoromethyl)aniline | 4-Ethyl, 2-CF₃ | C₉H₁₀F₃N | Strong electron-withdrawing CF₃ group deactivates the ring; used in corrosion inhibitors. |
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The isopropoxy group in 4-Ethyl-2-(propan-2-yloxy)aniline donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (in ’s compound) withdraws electrons, reducing reactivity but enhancing thermal stability .
- The ethyl group provides mild activation, whereas the trifluoromethyl group () strongly deactivates the ring, making the latter compound less reactive in aromatic substitutions .
Steric Considerations :
- The isopropoxy group introduces significant steric hindrance at C2, directing incoming electrophiles to the less hindered C5 and C6 positions. This contrasts with 4-Ethylaniline (), which lacks bulky substituents and shows broader reactivity .
Biological Activity
4-Ethyl-2-(propan-2-yloxy)aniline is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
4-Ethyl-2-(propan-2-yloxy)aniline features a substituted aniline structure, which is characterized by an ethyl group and a propan-2-yloxy group attached to the aromatic ring. This unique configuration may influence its interactions with biological systems.
The biological activity of 4-Ethyl-2-(propan-2-yloxy)aniline is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the propan-2-yloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of 4-Ethyl-2-(propan-2-yloxy)aniline on various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity against several types of cancer cells, including leukemia and breast cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 15.3 | Significant cytotoxicity |
| MCF-7 (Breast) | 22.5 | Moderate cytotoxicity |
| A549 (Lung) | 30.1 | Low cytotoxicity |
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial properties of 4-Ethyl-2-(propan-2-yloxy)aniline against various bacterial strains. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. -
Research on Anti-inflammatory Effects :
In a controlled experiment, the compound was tested for anti-inflammatory properties using a murine model. Results indicated that it significantly reduced inflammation markers, supporting its potential therapeutic use in inflammatory diseases.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 4-Ethyl-2-(propan-2-yloxy)aniline has been evaluated through computational modeling. Key findings include:
| Property | Value |
|---|---|
| Log P | 3.5 |
| Solubility | High |
| Toxicity | Low |
These properties suggest that the compound has favorable characteristics for further development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
